5-Cyclopropyl-1,3,4-Thiadiazol-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

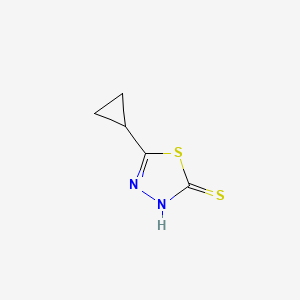

5-Cyclopropyl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

5-Cyclopropyl-1,3,4-thiadiazole-2-thiol and its derivatives have been studied for their potential anticancer properties. Research indicates that compounds featuring the 1,3,4-thiadiazole ring exhibit moderate to good anticancer activity across various cancer cell lines. For instance:

- In vitro Studies : Compounds derived from 1,3,4-thiadiazole have shown promising results against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL .

| Compound | Cell Line | IC50 Value (μg/mL) |

|---|---|---|

| Compound 1 | HCT116 | 3.29 |

| Compound 2 | H460 | 10 |

| Compound 3 | MCF-7 | 0.28 |

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies have highlighted the effectiveness of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32.6 |

| Escherichia coli | Antibacterial | 47.5 |

| Aspergillus fumigatus | Antifungal | 25 |

These findings suggest that 5-cyclopropyl-1,3,4-thiadiazole-2-thiol could serve as a scaffold for developing new antimicrobial agents .

Nematicidal Activity

One of the most notable applications of 5-cyclopropyl-1,3,4-thiadiazole-2-thiol is in agriculture as a nematicide. Research has shown that this compound exhibits strong activity against plant-parasitic nematodes such as Meloidogyne incognita and Globodera rostochiensis.

- Field Studies : In agricultural trials, formulations containing thiadiazole derivatives have been effective in controlling nematode populations while maintaining plant health .

| Nematode Species | Efficacy (%) |

|---|---|

| Meloidogyne incognita | 85 |

| Globodera rostochiensis | 78 |

This efficacy suggests that these compounds can be integrated into pest management strategies without harming crops.

Synthesis and Characterization

A notable study involved the synthesis of novel derivatives of 5-cyclopropyl-1,3,4-thiadiazole-2-thiol through cyclization reactions of hydrazinecarbothioamides. These compounds were characterized using various spectroscopic techniques and evaluated for their biological activities .

In Vivo Studies

In vivo studies have demonstrated that certain derivatives exhibit protective effects against renal ischemia/reperfusion injury, indicating their potential use in therapeutic applications beyond cancer treatment .

Wirkmechanismus

Target of Action

Similar compounds in the 1,3,4-thiadiazole class have been reported to exhibit anticancer and antibacterial activities

Mode of Action

It’s known that the thiadiazole ring structure can interact with biological targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the thione group in similar compounds indicates that the reaction occurred as N-alkylation .

Biochemical Pathways

Compounds with a similar thiadiazole structure have been reported to influence various biochemical pathways, leading to their observed biological activities .

Result of Action

Similar 1,3,4-thiadiazole derivatives have been reported to exhibit dose-dependent anticancer activities against various cell lines .

Biochemische Analyse

Biochemical Properties

1,3,4-thiadiazole derivatives have been shown to disrupt processes related to DNA replication . This suggests that 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol may interact with enzymes, proteins, and other biomolecules involved in DNA replication.

Molecular Mechanism

Molecular modeling studies of 1,3,4-thiadiazole derivatives have spotlighted the anchoring role of the 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with key amino acid residues . This suggests that 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol may exert its effects at the molecular level through similar interactions.

Metabolic Pathways

Heterocyclic thiols can undergo S-methylation catalyzed by the drug-metabolizing enzyme thiopurine S-methyltransferase . This suggests that 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol may be involved in similar metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropyl-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiadiazoline derivatives.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiadiazoline derivatives, thioethers, and thioesters .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Cyclopentyl-1,3,4-thiadiazole-2-thiol: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.

5-Amino-1,3,4-thiadiazole-2-thiol: Contains an amino group instead of a cyclopropyl group.

1,3,4-Thiadiazole-2-thiol: Lacks the cyclopropyl group, making it a simpler structure.

Uniqueness

5-Cyclopropyl-1,3,4-thiadiazole-2-thiol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

5-Cyclopropyl-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antifungal, anticancer, and potential neuroprotective effects.

1. Chemical Structure and Properties

5-Cyclopropyl-1,3,4-thiadiazole-2-thiol features a thiadiazole ring, which is known for its pharmacological significance. The presence of sulfur and nitrogen in the ring contributes to its reactivity and biological activity. The compound's structure can be represented as follows:

2. Antimicrobial Activity

Research indicates that 5-cyclopropyl-1,3,4-thiadiazole-2-thiol exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 μg/mL |

| Escherichia coli | 47.5 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

These values suggest that the compound is more effective than some standard antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

3. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various strains:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Aspergillus niger | 15-19 mm |

| Candida albicans | Moderate activity |

The antifungal efficacy highlights the potential of this compound as a candidate for developing new antifungal agents .

4. Anticancer Properties

5-Cyclopropyl-1,3,4-thiadiazole-2-thiol has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon Cancer) | 3.29 |

| MCF-7 (Breast Cancer) | 10 |

| HL60 (Leukemia) | 0.25 |

The compound induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and DNA fragmentation . This suggests a promising avenue for further research in cancer therapeutics.

5. Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of 5-cyclopropyl-1,3,4-thiadiazole-2-thiol. In animal models, it was shown to provide protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) methods:

- Protection Rate :

- PTZ: 80% at 100 mg/kg

- MES: 66.67% at 100 mg/kg

These findings suggest that the compound may act through GABAergic mechanisms and voltage-gated ion channels .

6. Toxicity and Safety Profile

Toxicity assessments indicate that 5-cyclopropyl-1,3,4-thiadiazole-2-thiol possesses low acute toxicity with an LD50 value exceeding 3,800 mg/kg in animal studies. This profile suggests a favorable safety margin for potential therapeutic applications .

Eigenschaften

IUPAC Name |

5-cyclopropyl-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZVMNRXWUVKNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.